molecular formula C18H22N4O4S B3014097 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide CAS No. 1421531-34-1

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide

Cat. No. B3014097
CAS RN: 1421531-34-1
M. Wt: 390.46
InChI Key: DNHSJBAZRPVRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

  • Synthesis of Heterocyclic Compounds : This chemical has been utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives are used in the formation of substituted pyrazolo[4,3-c]pyridine-3-ols and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, demonstrating its utility in creating novel fused heterobicycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014); (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

  • Development of Piperidine Derivatives : The compound has been studied in the context of developing new piperidine derivatives. These derivatives have been evaluated for potential applications such as anti-acetylcholinesterase activity, indicating a broader scope in medicinal chemistry (Sugimoto et al., 1990).

  • Aminomethylation Processes : The compound's derivatives are also involved in aminomethylation processes to form complex heterocyclic structures. This showcases its versatility in organic synthesis and potential pharmaceutical applications (Dotsenko, Krivokolysko, & Litvinov, 2012).

Biological Activity and Potential Applications

  • Anti-Bacterial Properties : Some derivatives of this compound have been explored for their anti-bacterial properties. This suggests potential applications in developing new antibacterial agents and contributing to pharmaceutical research (Khalid et al., 2016).

  • Role in Enzymatic Processes : The compound has been investigated in studies focusing on enzymatic processes, such as the oxidative metabolism of antidepressants. This highlights its relevance in understanding drug metabolism and the role of enzymes like cytochrome P450 (Hvenegaard et al., 2012).

  • Potential in Anti-Inflammatory Applications : There's research exploring the anti-inflammatory activity of derivatives of this compound, indicating possible use in the development of anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).

properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-(4-methylsulfonylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-21-17(23)10-9-16(20-21)22-11-3-4-13(12-22)18(24)19-14-5-7-15(8-6-14)27(2,25)26/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHSJBAZRPVRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.